Sodium-8-oxyquinolate
Description
Sodium 8-oxyquinolate is an organic sodium salt containing the deprotonated form of 8-hydroxyquinoline (B1678124). guidechem.comnih.gov The compound, represented by the molecular formula C₉H₆NNaO, serves as a key source of the 8-hydroxyquinolinate anion in chemical synthesis. guidechem.comnih.gov This anion is a highly versatile bidentate chelating agent, meaning it can bind to a central metal atom at two points, through its nitrogen and oxygen atoms. ajchem-a.comscirp.orgresearchgate.net This chelating ability is the foundation of its widespread use in chemistry. The broader field of 8-hydroxyquinolinate chemistry has garnered significant interest due to the unique properties of the resulting metal complexes, which have found applications in diverse areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.commdpi.comscispace.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H6NNaO |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
sodium;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 |
InChI Key |
LUJALESCMWZZQD-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.[Na+] |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Hydroxyquinoline and Derived Sodium 8 Oxyquinolate
Established Synthetic Pathways for the 8-Hydroxyquinoline (B1678124) Nucleus
Classic organic reactions provide the foundation for the synthesis of the 8-hydroxyquinoline ring system. These methods have been refined over time to improve yields and accommodate various starting materials.
Skraup and Friedlander Quinoline (B57606) Syntheses
The Skraup synthesis is a well-established method for producing quinolines. In the context of 8-hydroxyquinoline, the reaction typically involves the cyclization of o-aminophenol and glycerin. google.com The process begins with the dehydration of glycerin by sulfuric acid to form acrolein. The o-aminophenol then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the 8-hydroxyquinoline ring. google.comguidechem.com An oxidizing agent, such as o-nitrophenol, is often used, which is subsequently reduced to o-aminophenol and can re-enter the reaction, making the process more efficient. google.com The reaction is known for being vigorous, though modifications, such as the inclusion of ferrous sulfate, can moderate it. wikipedia.org Optimizing reaction conditions, such as the molar ratio of reactants and temperature, can lead to high yields. researchgate.net
| Reactant 1 | Reactant 2 | Oxidizing Agent | Catalyst/Medium | Product | Ref. |
| o-Aminophenol | Glycerin | o-Nitrophenol | Sulfuric Acid | 8-Hydroxyquinoline | google.com |
| o-Aminophenol | Acrolein | o-Nitrophenol | Acetic Acid/HCl | 8-Hydroxyquinoline | researchgate.net |
The Friedländer synthesis offers another route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgalfa-chemistry.comorganicreactions.org This acid- or base-catalyzed reaction proceeds through an initial aldol condensation, followed by cyclodehydration to form the quinoline ring. alfa-chemistry.comorganicreactions.org For 8-hydroxyquinoline derivatives, this would typically involve a suitably substituted o-aminobenzaldehyde or o-aminoacetophenone. rroij.com The versatility of this method allows for the synthesis of a variety of substituted quinolines by choosing different carbonyl compounds. wikipedia.orgjk-sci.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| o-Aminobenzaldehyde | Acetaldehyde | Sodium Hydroxide | Quinoline | organicreactions.org |
| o-Aminoaryl Ketone | Carbonyl with α-methylene | Acid or Base | Substituted Quinoline | alfa-chemistry.com |
Diazotization of 8-Aminoquinoline and Alkali Fusion from 8-Sulphonic Acid
Alternative classical methods provide pathways to 8-hydroxyquinoline from other quinoline derivatives. rroij.com
One such method is the diazotization of 8-aminoquinoline . rroij.com In this process, the primary amine group of 8-aminoquinoline is converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium. impactfactor.orgderpharmachemica.com This diazonium salt is then hydrolyzed by heating in water, which replaces the diazonium group with a hydroxyl group, yielding 8-hydroxyquinoline.
Another established route is the alkali fusion of quinoline-8-sulfonic acid . rroij.comgoogle.com Quinoline can be sulfonated to produce quinoline-8-sulfonic acid. patsnap.com This sulfonic acid derivative is then fused with a strong alkali, such as sodium hydroxide or potassium hydroxide, at high temperatures. patsnap.com This harsh process substitutes the sulfonic acid group with a hydroxyl group, which upon workup, yields 8-hydroxyquinoline.
Derivatization Strategies for Substituted 8-Hydroxyquinolines
Modern synthetic chemistry has introduced powerful techniques for creating specifically substituted 8-hydroxyquinoline derivatives, allowing for fine-tuning of the molecule's properties.
Suzuki Cross-Coupling Reactions for Position-Specific Substitution
The Suzuki cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orgyonedalabs.com This method is highly effective for introducing aryl or other substituents at specific positions on the 8-hydroxyquinoline scaffold. rroij.comresearchgate.net The synthesis typically begins with a halogenated 8-hydroxyquinoline, such as 5-bromo-8-hydroxyquinoline or 4-chloro-8-tosyloxyquinoline. researchgate.net The hydroxyl group often requires protection (e.g., as a tosyl or benzyl ether) before the coupling reaction. rroij.comresearchgate.net The protected, halogenated quinoline is then reacted with a suitable boronic acid in the presence of a palladium catalyst and a base to form the C-C bond. libretexts.org A final deprotection step reveals the substituted 8-hydroxyquinoline. researchgate.net
| Halogenated 8-HQ | Boronic Acid | Catalyst System | Product | Ref. |
| 4-Chloro-8-tosyloxyquinoline | Aryl boronic acids | Palladium catalyst/Base | 4-Aryl-8-tosyloxyquinoline | researchgate.net |
| 5-Bromo-8-hydroxyquinoline (protected) | Phenylboronic acid | Palladium catalyst/Base | 5-Phenyl-8-hydroxyquinoline (after deprotection) | researchgate.net |
Multi-Component and One-Pot Synthetic Approaches
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions offer advantages in terms of atom economy and reduced synthesis time. The Povarov reaction, a type of MCR, can be used to synthesize quinoline derivatives from anilines, aldehydes, and dienophiles. researchgate.net Such strategies have been adapted for the synthesis of diverse 8-hydroxyquinoline derivatives. nih.gov
Synthesis of 8-Hydroxyquinoline Mannich Bases
The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.netnih.gov 8-Hydroxyquinoline can act as the active hydrogen compound, undergoing aminomethylation primarily at the C-7 position. nih.govacs.org The reaction is versatile, allowing for the introduction of a wide variety of aminomethyl groups by changing the amine component. mdpi.com This reaction can be performed under various conditions, including stirring at room temperature or refluxing in a solvent like ethanol. researchgate.net The resulting Mannich bases are an important class of 8-hydroxyquinoline derivatives. researchgate.net
| Amine | Aldehyde | Conditions | Product Example | Ref. |
| Pyrrolidine | Formaldehyde | Ethanol, Room Temp. | 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | acs.org |
| Aromatic Amines | Aromatic Aldehydes | Formic Acid | 7-Substituted 8-Hydroxyquinolines | nih.gov |
| Octylamine | Formaldehyde | Ethanol, Reflux | 7-((Octylamino)methyl)quinolin-8-ol | researchgate.net |
Preparation of 8-Hydroxyquinoline Glycoconjugates
The synthesis of 8-hydroxyquinoline glycoconjugates is a significant area of research, aiming to improve the pharmacokinetic properties of the 8-hydroxyquinoline scaffold. A prevalent and effective method for creating these conjugates involves the copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction". This reaction forms a stable 1,2,3-triazole linker between the 8-hydroxyquinoline moiety and a sugar unit.
The general strategy involves functionalizing 8-hydroxyquinoline (or its derivatives like 8-hydroxyquinaldine) with either a terminal alkyne or an azide group. Similarly, a sugar molecule is functionalized with the corresponding reactive partner (an azide if the quinoline has an alkyne, and vice versa). The two components are then joined using a copper(I) catalyst.
Typical Reaction Scheme:
The synthesis can be summarized in the following steps:
Functionalization of 8-Hydroxyquinoline: 8-hydroxyquinoline is reacted with a compound containing an azide or alkyne group. For example, reaction with propargyl bromide under basic conditions yields an 8-hydroxyquinoline derivative with a terminal alkyne.
Functionalization of the Sugar Moiety: A sugar, such as D-glucose or D-galactose, is modified to introduce an azide or alkyne group, typically at the anomeric position.
CuAAC Reaction: The functionalized 8-hydroxyquinoline and sugar derivatives are reacted in an equimolar ratio in a suitable solvent system, such as a mixture of THF, i-PrOH, and water. A source of copper(I) ions, often generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate, catalyzes the cycloaddition to form the glycoconjugate.
The structure of the linker and the type of sugar can be varied to modulate the properties of the final glycoconjugate.
Table 1: Examples of Reagents and Conditions for 8-Hydroxyquinoline Glycoconjugate Synthesis
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 8-Hydroxyquinoline, Propargyl bromide | K₂CO₃, Acetone, Room Temperature, 24 h | 8-(Prop-2-yn-1-yloxy)quinoline |
| 2 | 8-Hydroxyquinoline, 1-Azido-3-bromopropane | K₂CO₃, Acetone, 50°C to Room Temperature, 24 h | 8-(3-Azidopropoxy)quinoline |
| 3 | Alkyne-functionalized 8-HQ, Azide-functionalized sugar | CuSO₄·5H₂O, Sodium Ascorbate, THF/i-PrOH/H₂O, Room Temperature | 8-Hydroxyquinoline Glycoconjugate with Triazole Linker |
Synthesis of Sodium-8-Oxyquinolate (B591004) and Related Alkali Metal Quinolinates
The synthesis of this compound and other alkali metal salts of 8-hydroxyquinoline is typically a straightforward acid-base reaction. The phenolic hydroxyl group on 8-hydroxyquinoline is acidic and readily reacts with a strong base to form the corresponding salt.
Synthesis of this compound:
A common method for the preparation of this compound involves the reaction of 8-hydroxyquinoline with a sodium base, such as sodium hydroxide or sodium metal. For instance, dissolving 8-hydroxyquinoline in a suitable solvent and adding a stoichiometric amount of sodium hydroxide solution results in the formation of the sodium salt, which can then be isolated.
In another approach, elemental sodium can be used. A patent describes a single-step preparation where 8-hydroxyquinoline is dissolved in a polar solvent like acetonitrile, and then fresh sodium metal is added with continuous stirring. This direct reaction yields the sodium quinolate, which can be filtered and dried.
Synthesis of Related Alkali Metal Quinolinates:
Similar methods are employed for the synthesis of other alkali metal 8-oxyquinolates, such as those of lithium and potassium.
Lithium-8-Oxyquinolate: This salt can be synthesized by reacting 8-hydroxyquinoline with a lithium base. A documented method involves dissolving 8-hydroxyquinoline in a solvent like methylene chloride and slowly adding lithium hydride. The reaction mixture is stirred for an extended period, after which the product, lithium-8-oxyquinolate, is filtered and dried. High purity can be achieved through sublimation.
Potassium-8-Oxyquinolate: The synthesis of potassium-8-oxyquinolate follows a similar principle. Reacting 8-hydroxyquinoline with a potassium base, such as potassium hydroxide, in a suitable solvent will yield the potassium salt. For example, during the synthesis of 8-hydroxyquinoline via alkali fusion of quinoline-8-sulfonic acid, either sodium hydroxide or potassium hydroxide can be used, with the final step involving neutralization; by adjusting the stoichiometry, the corresponding alkali metal salt can be formed.
Table 2: Synthesis of Alkali Metal 8-Oxyquinolates
| Compound | Precursor | Reagent | Solvent | Key Conditions |
| This compound | 8-Hydroxyquinoline | Sodium Metal | Acetonitrile | Continuous stirring |
| Lithium-8-Oxyquinolate | 8-Hydroxyquinoline | Lithium Hydride | Methylene Chloride | Slow addition of LiH at 20±5°C, followed by stirring for 20 hours |
| Potassium-8-Oxyquinolate | 8-Hydroxyquinoline | Potassium Hydroxide | Ethanol/Water | Standard acid-base reaction conditions |
Coordination Chemistry of the 8 Hydroxyquinolinate Ligand Systems
Fundamental Ligand Characteristics and Metal Chelation Modes
8-Hydroxyquinoline (B1678124), also known as oxine, is a monoprotic and bidentate chelating agent. Its ability to form stable metal complexes is rooted in its unique structural arrangement, featuring a hydroxyl group at the 8th position of the quinoline (B57606) ring. This proximity of the hydroxyl group to the heterocyclic nitrogen atom is crucial for its chelating properties.
Bidentate Coordination through Deprotonated Phenolic Oxygen and Quinoline Nitrogen
The primary mode of metal chelation by the 8-hydroxyquinolinate ligand involves a bidentate coordination mechanism. This occurs through the deprotonated phenolic oxygen and the nitrogen atom of the quinoline ring, forming a stable five-membered chelate ring with the metal ion. nih.govnih.gov The formation of this chelate ring is a key factor contributing to the high stability of the resulting metal complexes.
Upon complexation, the hydrogen atom of the hydroxyl group is displaced by the metal ion, which then forms a coordinate bond with both the oxygen and the nitrogen atoms. rroij.com This dual bonding significantly enhances the stability of the complex through the chelate effect. Spectroscopic evidence, such as shifts in the infrared (IR) spectra, confirms this coordination mode. For instance, the disappearance or shift of the O-H bending vibrations and a shift in the C=N stretching frequency upon complexation are indicative of the involvement of both the oxygen and nitrogen atoms in bonding to the metal center. scirp.orgscirp.org
The bond lengths between the metal center and the coordinating atoms provide further insight into the nature of the chelation. For example, in zinc(II) complexes, the Zn-O and Zn-N bond lengths are crucial parameters. While the Zn-O bond lengths are often comparable across different complexes, the Zn-N distance can vary, reflecting the electronic properties of the ligand scaffold. nih.gov
Anionic Ligand Formation and Equilibrium Considerations
The formation of the chelating species, the 8-hydroxyquinolinate anion, is a prerequisite for complexation and is governed by acid-base equilibria. In aqueous solution, 8-hydroxyquinoline (represented as HQ) exists in equilibrium with its protonated and deprotonated forms. The relevant equilibrium is the deprotonation of the phenolic hydroxyl group to form the 8-hydroxyquinolinate anion (Q⁻). This process is pH-dependent, with the anionic form becoming more prevalent as the pH of the solution increases. wikipedia.orgrsc.org
The equilibrium can be represented as: HQ ⇌ H⁺ + Q⁻
The pKa value for this equilibrium is approximately 9.9 in aqueous solution. wikipedia.org This means that at a pH of 9.9, the concentrations of the neutral 8-hydroxyquinoline and the 8-hydroxyquinolinate anion are equal. For effective complexation, the pH of the medium is often adjusted to a value that favors the formation of the anionic ligand. Like other hydroxyquinolines, 8-hydroxyquinoline can also exist in an equilibrium mixture of the hydroxyl form and a zwitterionic form where the nitrogen is protonated. rroij.comscispace.com
Stoichiometry and Stability of Metal-8-Hydroxyquinolinate Complexes
The interaction between metal ions and the 8-hydroxyquinolinate ligand leads to the formation of complexes with specific metal-to-ligand ratios and varying degrees of stability. The determination of these parameters is crucial for understanding the behavior of these complexes in different chemical environments.
Determination of Metal-to-Ligand Ratios in Complex Formation
The stoichiometry of metal-8-hydroxyquinolinate complexes is commonly determined using spectrophotometric methods, such as the mole ratio method and Job's method of continuous variation, as well as by conductometric titration. scirp.orgpesrsncollege.edu.inwikipedia.orglibretexts.org These techniques allow for the elucidation of the metal-to-ligand ratio in the formed complex.
Commonly observed stoichiometries for metal-8-hydroxyquinolinate complexes are 1:1 and 1:2 (metal:ligand). scirp.org For instance, studies have shown that Co(II) and Ni(II) ions react with 8-hydroxyquinoline to form complexes with a 1:2 molar ratio (ML₂). scirp.org Similarly, Cu(II) has been found to form a 2:1 complex with 8-hydroxyquinoline. scirp.org The specific stoichiometry is influenced by factors such as the nature of the metal ion, its coordination number, and the reaction conditions.
Table 1: Stoichiometry of Selected Metal-8-Hydroxyquinolinate Complexes
| Metal Ion | Method of Determination | Stoichiometry (Metal:Ligand) |
| Co(II) | Spectrophotometry | 1:2 |
| Ni(II) | Spectrophotometry | 1:2 |
| Cu(II) | Conductometric Titration | 1:2 |
This table is interactive. You can sort and filter the data.
Spectrophotometric and Conductometric Evaluation of Complex Stability
The stability of metal-8-hydroxyquinolinate complexes is a measure of the strength of the metal-ligand bond and is quantified by the stability constant (K) or the formation constant (β). Higher values of these constants indicate greater stability. Spectrophotometric and conductometric methods are widely employed to determine these stability constants. scirp.orgscirp.org
Spectrophotometric titrations can be used to monitor the changes in absorbance as the complex is formed, allowing for the calculation of the stability constant. nih.gov For example, the stability constants (K_ML) for Co(II) and Ni(II) complexes with 8-hydroxyquinoline have been calculated based on spectrophotometric data. scirp.org
Conductometric titrations are particularly useful for determining stoichiometry and can also provide insights into complex stability. scirp.orgscirp.org The principle behind this method is that the conductivity of a solution changes as the concentration and mobility of ions are altered during the complexation reaction. saudijournals.com The formation of a stable complex often leads to a change in the slope of the conductivity versus titrant volume plot, with the equivalence point indicating the stoichiometry of the complex. The stability of the complex influences the sharpness of the inflection point in the titration curve.
The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration) and the properties of the ligand. mcmaster.ca
Geometric and Supramolecular Structures of Metal-8-Hydroxyquinolinate Complexes
The coordination of 8-hydroxyquinolinate ligands to a metal center results in the formation of complexes with well-defined geometric structures. These individual complex units can further self-assemble through non-covalent interactions to form intricate supramolecular architectures.
The geometry of metal-8-hydroxyquinolinate complexes is dictated by the coordination number and the electronic configuration of the central metal ion. Common geometries include octahedral and square-planar. scirp.orgscirp.org For example, it has been concluded that copper forms a complex with 8-hydroxyquinoline in a square-planar geometry. scirp.org In contrast, other complexes, such as those of Co(II) and Ni(II), are assumed to have an octahedral geometry, often due to the coordination of two water molecules in addition to the two bidentate 8-hydroxyquinolinate ligands. scirp.orgresearchgate.net
X-ray crystallography is a powerful technique for the precise determination of the geometric parameters of these complexes, including bond lengths and angles. nih.gov For instance, in a trigonal bipyramidal zinc(II) complex with an 8-hydroxyquinoline-based ligand, the Zn-N bond length was found to be longer than in a similar complex with 8-hydroxyquinoline itself, which was attributed to the difference in the basicity of the nitrogen donor atom. nih.gov
Beyond the individual molecular structure, metal-8-hydroxyquinolinate complexes can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, to form supramolecular assemblies. nih.gov These interactions play a crucial role in the crystal packing and can influence the physical and chemical properties of the material. The planar nature of the 8-hydroxyquinoline ring system facilitates π-π stacking interactions between adjacent complex molecules.
Square Planar Coordination Geometries
The 8-oxyquinolate ligand readily forms square planar complexes, particularly with metal ions that have a d⁸ electronic configuration, such as Cu(II). In a typical synthesis, two 8-oxyquinolate ligands coordinate to a single metal center, resulting in a complex with a 1:2 metal-to-ligand stoichiometry. scholarpublishing.org
A notable example is the copper(II) complex, bis(8-oxyquinolinate)copper(II). scirp.org In this arrangement, the Cu(II) ion lies at the center of a square plane, bonded to the nitrogen and oxygen donor atoms of the two bidentate 8-oxyquinolate ligands. scirp.orgscirp.org This geometry is a consequence of the electronic preferences of the Cu(II) ion and the steric profile of the chelating ligand. Spectroscopic data, including Fourier-transform infrared (FTIR) spectroscopy, confirm the coordination of both donor atoms, showing shifts in the characteristic vibrational frequencies of the C=N and C-O bonds upon complexation. scirp.org
| Metal Ion | Example Complex Formula | Coordination Number | Geometry |
| Cu(II) | [Cu(C₉H₆NO)₂] | 4 | Square Planar |
Octahedral Coordination Environments
Octahedral geometry is a prevalent coordination environment for 8-oxyquinolate complexes, especially with metal ions that favor a coordination number of six. researchgate.net This arrangement can be achieved in several ways. Homoleptic complexes, such as tris(8-oxyquinolinate)aluminum(III) (Alq₃), feature three bidentate 8-oxyquinolate ligands coordinating to the central metal ion. scirp.org The resulting structure has the metal at the center of an octahedron defined by the three nitrogen and three oxygen donor atoms. researchgate.net Such tris-chelate complexes can exist as facial (fac) or meridional (mer) isomers, although the mer isomer is often thermodynamically more stable. researchgate.net
In other cases, an octahedral environment is achieved through the inclusion of additional ligands, often solvent molecules like water. For instance, complexes of Co(II) and Ni(II) with 8-oxyquinolate in a 1:2 metal-to-ligand ratio adopt an octahedral geometry by coordinating with two water molecules, forming species with the general formula [M(C₉H₆NO)₂(H₂O)₂]. scirp.orgscholarpublishing.orgscirp.org Similarly, Mn(III) and Co(III) have been shown to form distorted octahedral geometries in [Mn(8-HQ)₃]·CH₃OH and [Co(8-HQ)₃]·CH₃OH complexes, respectively, where three 8-oxyquinolate ligands coordinate to the metal center. nih.gov Chromium(III), with its d³ electronic configuration, also forms stable octahedral complexes, [Cr(C₉H₆NO)₃], where the three ligands create a propeller-like structure around the metal ion. elmergib.edu.lyscholarpublishing.org
| Metal Ion | Example Complex Formula | Coordination Number | Geometry |
| Al(III) | [Al(C₉H₆NO)₃] | 6 | Octahedral |
| Co(II) | [Co(C₉H₆NO)₂(H₂O)₂] | 6 | Octahedral |
| Ni(II) | [Ni(C₉H₆NO)₂(H₂O)₂] | 6 | Octahedral |
| Cr(III) | [Cr(C₉H₆NO)₃] | 6 | Octahedral |
| Mn(III) | [Mn(C₉H₆NO)₃] | 6 | Distorted Octahedral |
| Co(III) | [Co(C₉H₆NO)₃] | 6 | Distorted Octahedral |
Formation of Cage-like and Supramolecular Coordination Assemblies
The coordination of 8-oxyquinolate is not limited to simple mononuclear species. The ligand's planar, aromatic structure facilitates non-covalent interactions, such as π-π stacking and hydrogen bonding, which can direct the assembly of individual complex units into larger, ordered supramolecular architectures. elmergib.edu.lychemrxiv.org For example, chromium(III) complexes based on substituted 8-hydroxyquinoline ligands have been shown to form 3D supramolecular structures through a network of interactions including π-π stacking, C-H···π, and C-H···O forces. elmergib.edu.lyscholarpublishing.org
More complex, discrete structures such as molecular cages can also be formed. A notable example involves the use of 8-hydroxyquinoline derivatives in conjunction with phenylsilsesquioxane ligands. Self-assembly reactions between alkali-metal phenylsiloxanolates, copper(II) chloride, and 8-hydroxyquinoline ligands have yielded a series of octanuclear (Cu₆M₂, where M = Li, Na, K) cage-like complexes. nih.goviucr.org These compounds feature a sandwich-like structure where two pentameric silsesquioxane units are bridged by the copper and alkali metal ions, with the 8-oxyquinolate ligands also coordinated to the metal centers. iucr.org The formation of these elaborate assemblies highlights the ligand's role in facilitating complex, multicomponent self-assembly processes.
Influence of Ancillary Ligands and Substituents on Coordination Architecture
The final structure of an 8-oxyquinolate complex can be significantly modified by the presence of other ligands (ancillary ligands) or by chemical modification of the quinoline ring itself (substituents).
Substituents: Adding functional groups to the 8-hydroxyquinoline backbone is a powerful strategy for tuning the steric and electronic properties of the ligand, which in turn influences the coordination architecture and photophysical properties of the resulting complexes. scholarpublishing.org For example, introducing substituents at the C-5 or C-7 positions can cause shifts in the emission spectra of the metal complexes. The nature and position of these substituents can also dictate the type of supramolecular interactions that occur. Halogenated derivatives (e.g., 5-chloro- or 5,7-dibromo-8-hydroxyquinoline) have been used to systematically alter the packing in cage-like silsesquioxane structures, demonstrating that even subtle changes to the ligand can have a profound impact on the final supramolecular assembly. nih.goviucr.org
Metal Ion Selectivity and Affinity in 8-Hydroxyquinolinate Complexation
8-Hydroxyquinoline is recognized for its ability to form stable chelate complexes with a wide variety of metal ions. scirp.org This broad reactivity stems from its nature as a "hard-soft" ligand, with the hard oxygen donor atom showing affinity for hard metal ions and the borderline soft nitrogen atom interacting favorably with softer metal ions. This versatility allows it to bind effectively to transition metals, main group metals, and lanthanides.
Complexation with Transition Metal Cations (e.g., Cu(II), Fe(II/III), Zn(II), Ni(II), Co(II), Mn(I), Re(I), Ru(II), Rh(III), Pt(II))
The 8-oxyquinolate ligand forms stable complexes with a vast range of transition metals, a property that has been extensively utilized in analytical chemistry and materials science.
First-Row Transition Metals: It readily chelates divalent first-row transition metal ions. Cu(II) forms a well-characterized square planar complex, [Cu(Q)₂]. scirp.orgNi(II) and Co(II) typically form octahedral di-aqua complexes, [Ni(Q)₂(H₂O)₂] and [Co(Q)₂(H₂O)₂]. scholarpublishing.orgZn(II) , with its filled d-shell, forms stable complexes that are often highly fluorescent. Fe(II/III) complexes are also well-known, with the redox activity of iron playing a key role in their biological applications. Mn(II/III) forms complexes where the metal can exist in different oxidation states, often resulting in octahedral geometries. nih.gov
Heavier Transition Metals: The ligand's utility extends to heavier transition metals. Re(I) forms tricarbonyl complexes where the 8-oxyquinolinate acts as a bidentate ligand, accompanied by another monodentate ligand. scirp.org Half-sandwich complexes with Ru(II) (e.g., [Ru(η⁶-p-cymene)]) and Rh(III) (e.g., [Rh(η⁵-C₅Me₅)]) have been synthesized, demonstrating high stability in solution. Pt(II) is also known to form stable, phosphorescent complexes with 8-oxyquinolinate derivatives.
Complexation with Main Group and Lanthanide Ions (e.g., Al(III), Zr(IV), La(III), Th(IV))
The hard oxygen donor of the 8-oxyquinolate ligand makes it an excellent chelator for hard metal ions, including those from the main group and the f-block elements.
Al(III): The most iconic complex is tris(8-oxyquinolinate)aluminum(III), or Alq₃, a highly stable octahedral complex renowned for its use as an emissive material in Organic Light-Emitting Diodes (OLEDs). scirp.org
Zr(IV): Zirconium(IV) forms stable complexes with 8-hydroxyquinoline. These often involve additional ligands to satisfy the higher coordination number of Zr(IV). For example, mononuclear, octacoordinated complexes of the formula [Zr(QCa)₂(H₂O)₂] have been synthesized using 8-hydroxyquinoline-2-carboxylic acid. Mixed-ligand complexes containing 8-hydroxyquinoline along with saccharides or amino acids have also been reported.
Lanthanide Ions: 8-hydroxyquinoline is an effective ligand for sensitizing the luminescence of lanthanide ions (e.g., La(III) , Nd(III), Yb(III), Er(III)). However, the coordination chemistry is complex, with various stoichiometries (e.g., 4:1, 6:2 ligand-to-metal ratios) being reported depending on the reaction conditions, rather than simple tris-chelate complexes.
Th(IV): Thorium(IV) forms adducts with 8-hydroxyquinoline. While early work showed the formation of non-stoichiometric compounds, a pure tetrakis(8-oxyquinolinate)thorium(IV) complex, [Th(Q)₄], can be prepared. Additionally, mixed-ligand complexes of the type [Th(Q)(L)(NO₃)₂], where L is an amino acid, have been synthesized. nih.gov
Electronic Structure and Bonding in 8-Hydroxyquinolinate Complexes
Chelation-Induced Aromaticity Enhancement and Stabilization Effects
The coordination of the 8-oxyquinolate ligand to a metal center induces significant changes in its electronic structure, particularly affecting the aromaticity of its pyridine (B92270) and phenolic rings. This phenomenon, known as chelatoaromaticity, plays a crucial role in the stability of the resulting metal complexes. researchgate.netresearchgate.net Aromaticity, a fundamental concept in chemistry, is associated with enhanced stability in cyclic, planar molecules with delocalized π-electron systems. In 8-hydroxyquinolinate complexes, chelation leads to a measurable increase in the aromatic character of the ligand.
Interestingly, the influence of chelation on aromaticity can be distinct from other structural factors. For example, the formation or breaking of the intramolecular O–H···N hydrogen bond in the free 8-hydroxyquinoline molecule does not substantially affect the geometric or magnetic aromaticity. rsc.orgrsc.org In contrast, chelating a metal ion like Rhenium(I) fundamentally alters both types of aromaticity, indicating that the aromatic properties of the free ligand are not simply transferred to the complex but are actively modified by the metal-ligand interaction. rsc.orgrsc.org
The enhanced electronic stability conferred by chelation has practical consequences. Tris(8-hydroxyquinolinato)aluminum(III) (Alq₃), a widely used material in organic light-emitting diodes (OLEDs), exhibits notable thermal and photostability. This stability can be further enhanced by controlling intermolecular interactions, for instance, by incorporating the complex into mesoporous silica (B1680970), which limits molecular mobility and alters guest-guest and host-guest interactions. The inherent stability of chromium(III) tris-(8-hydroxyquinolinate) complexes has also been confirmed in both solid and solution states through thermogravimetric analysis and mass spectrometry. mdpi.com This chelation-induced stabilization is a key feature of 8-hydroxyquinolinate complexes, underpinning their utility in various applications.
Metal-Ligand Orbital Interactions and Charge Transfer Phenomena
The electronic properties and bonding in 8-hydroxyquinolinate complexes are governed by the orbital interactions between the metal center and the ligand. The 8-hydroxyquinoline molecule is an aromatic heterocyclic compound with a conjugated system of both π- and n-electrons, allowing it to act as an electron donor in the formation of charge transfer (CT) complexes. tandfonline.comtandfonline.com In these complexes, an electron is transferred from a high-energy occupied molecular orbital of the donor (the ligand) to a low-energy unoccupied molecular orbital of the acceptor (the metal or another molecule). This interaction results in the formation of a new, often intensely colored, species with a characteristic electronic absorption band. tandfonline.comacademicjournals.org
The interaction between the donor 8-hydroxyquinoline and various π-acceptors has been studied spectrophotometrically, confirming the formation of 1:1 charge transfer complexes. tandfonline.comacademicjournals.org These interactions are often due to π → π* or n → π* transitions, leading to the formation of radical ion pairs. academicjournals.org The stability and electronic properties of these CT complexes are dependent on the nature of the donor, the acceptor, and the polarity of the solvent. tandfonline.com
In metal complexes like tris(8-hydroxyquinolinato)aluminum(III) (Alq₃), the metal-ligand bonding and resulting electronic structure are responsible for its crucial charge transport properties. Quantum chemistry calculations have shown that the charge transport in Alq₃ can be understood through the overlap of frontier molecular orbitals (HOMO and LUMO) of adjacent molecules. nih.govkit.edu The investigations revealed that effective overlaps of the Lowest Unoccupied Molecular Orbitals (LUMOs) can occur, leading to large intermolecular charge-transfer integrals for electrons. nih.gov Conversely, the Highest Occupied Molecular Orbitals (HOMOs) exhibit less effective overlap, resulting in smaller charge-transfer integrals for holes. nih.gov This disparity in orbital interaction explains why Alq₃ is a much more effective electron transporter than a hole transporter, with electron mobilities being orders of magnitude greater than hole mobilities. nih.govkit.edu The internal reorganization energies for electron and hole transport in Alq₃ have been calculated to be 0.276 eV and 0.242 eV, respectively. nih.govkit.edu In some systems, such as certain iron(III) complexes of 8-hydroxyquinoline derivatives, distinct metal-to-ligand-charge-transfer (MLCT) bands are observed in the UV/vis absorption spectrum. nih.gov These phenomena are direct consequences of the specific metal-ligand orbital interactions that define the electronic structure and function of these coordination complexes.
Table 2: Calculated Charge Transport Properties of mer-Alq₃
Property Value Method Reference Internal Reorganization Energy (Electrons) 0.276 eV DFT-B3LYP <[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGB44PNqXBeqzMqiC7JkKyQ_hB11KtfU9OHgwGGzYFGBBObHI2-xyHshdn9pnAclQTiocKPbT4iDGfxUHEPeMznstLLCLJ-6ZLC_rgFKZQZNqMdoj9ZZiMvv94-Tu8kIpo-L4cA)][ kit.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5zA_qiiEATzwod2I-PzvNc-DA7A2Wl4OvuwJVLW6RK5DcYWuRNccv4rF9DFT3e5uhyw-_Ssg7rpI4qKJlvLgcodlPx1nhu5ZvZ3WCDr427j1-nzsa6sTO_fWtFPraSycZEjPC-cwE-cA8UL13HOi8nZavzgTAYg%3D%3D)]/td>
Internal Reorganization Energy (Holes) 0.242 eV DFT-B3LYP <[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGB44PNqXBeqzMqiC7JkKyQ_hB11KtfU9OHgwGGzYFGBBObHI2-xyHshdn9pnAclQTiocKPbT4iDGfxUHEPeMznstLLCLJ-6ZLC_rgFKZQZNqMdoj9ZZiMvv94-Tu8kIpo-L4cA)][ kit.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5zA_qiiEATzwod2I-PzvNc-DA7A2Wl4OvuwJVLW6RK5DcYWuRNccv4rF9DFT3e5uhyw-_Ssg7rpI4qKJlvLgcodlPx1nhu5ZvZ3WCDr427j1-nzsa6sTO_fWtFPraSycZEjPC-cwE-cA8UL13HOi8nZavzgTAYg%3D%3D)]/td>
Electron Mobility vs. Hole Mobility ~2 orders of magnitude greater Charge Hopping Model <[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGB44PNqXBeqzMqiC7JkKyQ_hB11KtfU9OHgwGGzYFGBBObHI2-xyHshdn9pnAclQTiocKPbT4iDGfxUHEPeMznstLLCLJ-6ZLC_rgFKZQZNqMdoj9ZZiMvv94-Tu8kIpo-L4cA)]/td>
Advanced Spectroscopic and Structural Characterization of 8 Hydroxyquinolinate Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a primary tool for investigating the coordination environment of the 8-hydroxyquinolinate ligand upon forming a salt or a metal complex.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the coordination of the 8-hydroxyquinolinate ligand with a metal ion, such as sodium. The analysis focuses on the shifts in vibrational frequencies of specific functional groups within the ligand upon deprotonation and coordination. ajchem-a.comnih.gov The deprotonation of the hydroxyl group (-OH) and the subsequent coordination of the resulting phenoxide oxygen and the pyridinic nitrogen to a metal center cause distinct changes in the IR spectrum. scirp.orgscirp.org
Key spectral changes observed upon complexation include:
O-H Stretching: In the free 8-hydroxyquinoline (B1678124) (8-HQ) ligand, a broad band corresponding to the phenolic O-H stretching vibration is typically observed around 3180-3400 cm⁻¹. scirp.orgresearchgate.net Upon formation of sodium-8-oxyquinolate (B591004), this band disappears, providing clear evidence of deprotonation. researchgate.net
C=N Stretching: The stretching vibration of the C=N bond in the quinoline (B57606) ring, found around 1581 cm⁻¹ in the free ligand, often shifts to a lower or higher wavelength upon complexation, indicating the involvement of the nitrogen atom in coordination. scirp.org
C-O Stretching: The C-O stretching frequency of the phenolic group is also sensitive to coordination. Changes in this region suggest the participation of the oxygen atom in bonding with the metal ion.
Metal-Ligand Vibrations: New bands typically appear in the far-infrared region (below 600 cm⁻¹). These bands are attributed to the formation of new Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds, directly confirming the coordination of the ligand to the metal center. scirp.orgtu-chemnitz.de For instance, new bands observed around 567-583 cm⁻¹ in some complexes are assigned to the M-N bond. scirp.org
| Vibrational Mode | Approximate Frequency in Free 8-HQ (cm⁻¹) | Observation Upon Complexation | Reference |
|---|---|---|---|
| ν(O-H) | ~3180 - 3400 (broad) | Disappears due to deprotonation. | scirp.orgresearchgate.net |
| ν(C=N) | ~1581 | Shifts to lower or higher wavenumbers. | scirp.org |
| Ring Stretching | ~1606, 1500 | Significant intensity changes and shifts. | tu-chemnitz.de |
| ν(M-N) | N/A | New band appears, e.g., ~560 - 590 cm⁻¹. | scirp.org |
| ν(M-O) | N/A | New band appears in the far-IR region. | tu-chemnitz.de |
Electronic Absorption Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy is a vital technique for probing the electronic structure of 8-hydroxyquinolinate systems.
Ultraviolet-Visible (UV-Vis) spectrophotometry provides valuable information on the electronic transitions within the 8-hydroxyquinolinate molecule and its complexes. The absorption bands observed in the UV-Vis spectrum of 8-hydroxyquinoline and its derivatives are primarily due to π→π* and n→π* electronic transitions within the aromatic quinoline ring system. scirp.orgscirp.org
The free 8-hydroxyquinoline ligand typically exhibits two main absorption bands. researchgate.net Upon chelation with a metal ion, the positions (λmax) and intensities of these bands can shift, a phenomenon known as a chromic shift (hypsochromic for a blue shift, bathochromic for a red shift). scirp.org These shifts are indicative of the interaction between the metal ion and the ligand's electronic system. The spectra of 8-hydroxyquinolinate complexes are often solvent-dependent, with changes in λmax observed in different solvents like methanol (B129727), chloroform, and DMSO. scirp.org
Furthermore, UV-Vis spectrophotometry is a common and effective method for determining the stoichiometric ratio of the metal-to-ligand in a complex. ajchem-a.comscirp.org By using techniques such as the mole-ratio method or continuous variation (Job's plot), the ratio in which the metal and ligand combine to form a stable complex can be accurately established. For many divalent metal ions, a 1:2 metal-to-ligand ratio is commonly observed. scirp.orgscirp.org
| System | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Various | ~250, ~310-320 | π→π | scirp.orgresearchgate.net |
| Metal-8-HQ Complexes | Methanol | Shifts from ligand values | π→π, n→π* | scirp.org |
| Zn-8-HQ Chelate | Aqueous/Ethanol | 384 | Charge Transfer (M→L) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and chemical environment of molecules in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the 8-hydroxyquinolinate ligand by identifying the chemical environment of its protons. nih.gov In the ¹H NMR spectrum of the free 8-hydroxyquinoline ligand, distinct signals corresponding to the different protons on the aromatic rings can be resolved. cmu.edu
Upon formation of this compound or other metal complexes, two significant changes are typically observed:
Disappearance of the -OH Proton: The acidic proton of the phenolic hydroxyl group, which gives a characteristic signal (often broad) in the spectrum of the free ligand, disappears upon deprotonation and complex formation. This provides definitive proof of salt or chelate formation at the oxygen site. nih.gov
Shifts in Aromatic Proton Signals: The chemical shifts of the protons on the quinoline ring system are altered upon coordination with a metal ion. nih.gov These shifts are caused by changes in the electron density distribution within the aromatic system resulting from the coordination of the nitrogen and oxygen atoms to the metal. The magnitude and direction of these shifts can provide insights into the nature of the metal-ligand bond. cmu.edu
| Proton | Typical Chemical Shift (δ) in Free Ligand (ppm) | Observation Upon Complexation | Reference |
|---|---|---|---|
| -OH | Variable, often >9.0 ppm | Signal disappears. | nih.gov |
| Aromatic Protons (H2-H7) | ~7.0 - 8.8 ppm | Signals shift (upfield or downfield) due to changes in electron density. | nih.govcmu.edu |
X-ray Diffraction Techniques for Solid-State Structures
While spectroscopic methods provide information about bonding and structure in various states, X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.com
An XRD analysis of a crystalline powder of this compound would yield a unique diffraction pattern, which serves as a fingerprint for the compound's solid-state phase. This pattern can confirm the crystallinity and phase purity of the material. researchgate.netresearchgate.net For a single crystal, X-ray crystallography can determine the exact solid-state structure, providing precise data on:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise position of each atom (Na, O, N, C, H) within the unit cell.
Bond Lengths and Angles: The exact distances between bonded atoms and the angles between them, confirming the coordination of the sodium ion to the oxygen and nitrogen atoms of the quinolinate ligand.
Intermolecular Interactions: Information on how the individual this compound units pack together in the crystal, including details on any π-stacking or other non-covalent interactions.
This technique was used, for example, to determine the crystal structure of diclofenac (B195802) sodium tetrahydrate, revealing layered arrangements of molecules and sodium-water layers. nih.gov A similar analysis of this compound would provide unequivocal proof of its solid-state structure and coordination environment. tandfonline.com
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Defines the overall symmetry of the crystal lattice. |
| Unit Cell Dimensions | Provides the size and shape of the fundamental repeating block of the structure. |
| Bond Lengths (Å) | Precise distances between atoms (e.g., Na-O, Na-N, C-C, C-N). |
| Bond Angles (°) | Precise angles between three connected atoms, defining the coordination geometry. |
| Torsion Angles (°) | Describes the conformation and planarity of the molecular structure. |
| Crystal Packing | Shows how molecules are arranged relative to each other in the solid state. |
Single Crystal X-ray Diffraction for Molecular and Supramolecular Architectures
8-hydroxyquinoline is known to crystallize in different polymorphic forms, with one well-characterized form being a monoclinic polymorph in the space group P21/n. nih.gov In this structure, the molecule is planar, featuring an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the quinoline ring. nih.gov The crystal packing is further defined by the formation of centrosymmetric dimers through intermolecular O—H⋯N hydrogen bonds, leading to a central planar four-membered N₂H₂ ring. nih.gov These dimers are then interconnected by intermolecular π–π stacking and C—H⋯π interactions, creating a three-dimensional framework. nih.gov
The crystal structure of sodium 8-oxyquinolate is expected to differ significantly due to the presence of the sodium cation and the deprotonated 8-oxyquinolate anion. The ionic interactions between the sodium cation and the negatively charged oxygen and potentially the nitrogen of the 8-oxyquinolate would dictate the crystal packing. The coordination environment of the sodium ion and the resulting supramolecular architecture would be key features of its single crystal structure. Without experimental data, further elucidation of these specific structural details for sodium 8-oxyquinolate remains speculative.
Table 1: Crystallographic Data for a Monoclinic Polymorph of 8-Hydroxyquinoline nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₇NO |
| Molecular Weight | 145.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| β (°) | 90.718 (6) |
| Volume (ų) | 677.3 (5) |
| Z | 4 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. While a specific, indexed PXRD pattern for sodium 8-oxyquinolate is not available in the reviewed literature, the technique is fundamental in the characterization of related 8-hydroxyquinoline compounds and their metal complexes.
In the context of sodium 8-oxyquinolate, a PXRD analysis would yield a unique diffraction pattern, a fingerprint of its crystalline structure. This pattern could be used for phase identification, quality control in synthesis, and for studying any potential polymorphic transformations. The positions and intensities of the diffraction peaks are dictated by the arrangement of sodium and 8-oxyquinolate ions in the crystal lattice. The absence of a reference pattern in crystallographic databases prevents a direct analysis at this time.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of ionic compounds like sodium 8-oxyquinolate. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer.
For sodium 8-oxyquinolate (C₉H₆NNaO), with a molecular weight of approximately 167.14 g/mol , one would anticipate observing several key ions in the positive ion mode ESI-mass spectrum. chemicalbook.com The most prominent ion would likely be the sodiated adduct of the neutral 8-hydroxyquinoline molecule, [C₉H₇NO + Na]⁺, with an expected mass-to-charge ratio (m/z) of approximately 168. Another possibility is the detection of the sodiated cluster of sodium 8-oxyquinolate, [C₉H₆NNaO + Na]⁺, which would appear at an m/z of around 190. The exact nature and relative abundance of these ions can be influenced by the solvent composition and the presence of other salts. nih.govspectroscopyonline.com The high purity of sodium 8-oxyquinolate can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. govinfo.gov
Upon collision-induced dissociation (CID) of the deprotonated 8-hydroxyquinoline molecule (the 8-oxyquinolate anion, [C₉H₇NO - H]⁻) with an m/z of 144, several fragmentation pathways are conceivable. A likely initial fragmentation would involve the loss of carbon monoxide (CO), a common fragmentation pathway for phenolic compounds, resulting in a product ion with an m/z of 116. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring, leading to further product ions. The study of the fragmentation patterns of related heterocyclic compounds can provide a basis for interpreting the tandem mass spectra of the 8-oxyquinolate anion. doi.org The NIST WebBook provides a reference mass spectrum for 8-hydroxyquinoline under electron ionization, which shows a prominent molecular ion peak at m/z 145. nist.gov
Electrochemical Characterization Methods
Electrochemical methods are crucial for understanding the redox properties and electron transfer capabilities of 8-hydroxyquinolinate systems.
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. Numerous studies have investigated the electrochemical properties of 8-hydroxyquinoline (8HQ), providing valuable information about its electron transfer processes.
The electrochemical oxidation of 8HQ has been shown to be a quasi-reversible, diffusion-controlled process. In a study using a glassy carbon paste electrode, 8HQ exhibited a single, well-defined anodic (oxidation) peak. researchgate.net The potential of this peak is pH-dependent, shifting to more negative values as the pH increases, indicating that proton transfer is involved in the electrode reaction. researchgate.net For instance, in a solution with a pH of 7.0, an oxidation peak was observed at 0.489 V and a reduction peak at 0.107 V. The oxidation process is proposed to be an irreversible two-electron transfer. researchgate.net
The redox behavior of 8HQ is also influenced by the electrode material and any modifications to its surface. For example, modifying a glassy carbon electrode with an anionic surfactant has been shown to enhance the electrochemical response to 8HQ. The table below summarizes some of the reported electrochemical data for 8-hydroxyquinoline under different experimental conditions.
Table 2: Cyclic Voltammetry Data for 8-Hydroxyquinoline
| Electrode | Medium/pH | Scan Rate (V/s) | Oxidation Peak Potential (Epa) (V) | Reduction Peak Potential (Epc) (V) | Reference |
| Glassy Carbon Paste Electrode | Britton-Robinson Buffer/Methanol, pH 2.02 | 0.05 | ~0.9 | - | researchgate.net |
| Glassy Carbon Paste Electrode | Britton-Robinson Buffer/Methanol, pH 7.10 | 0.05 | ~0.6 | - | researchgate.net |
| Glassy Carbon Paste Electrode | Britton-Robinson Buffer/Methanol, pH 11.93 | 0.05 | ~0.4 | - | researchgate.net |
| SLS Modified Carbon Nanotube Paste Electrode | 0.2 M PBS, pH 7.0 | 0.1 | 0.489 | 0.107 | |
| ANSA-GC Electrode | Britton-Robinson Buffer, pH 2.0 | - | ~0.75 | - | bilkent.edu.tr |
Note: Potentials are typically reported versus a reference electrode such as Ag/AgCl or a Saturated Calomel Electrode (SCE). The exact reference electrode may vary between studies.
Advanced Spectroscopic and Analytical Techniques
Advanced analytical methods are indispensable for characterizing the nuanced properties of 8-hydroxyquinolinate complexes. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, electrical conductance studies, and magnetic susceptibility measurements offer detailed information on the electronic structure, electrolytic behavior, and magnetic nature of these compounds.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes that contain unpaired electrons. nih.gov For 8-hydroxyquinolinate systems, this method is particularly useful in characterizing paramagnetic complexes, such as those involving copper(II) (Cu²⁺). ethz.ch EPR studies on copper-8-hydroxyquinolinate have demonstrated that the magnetic properties of the complex are sensitive to the surrounding environment or host lattice. aip.orgaip.org
When copper-8-hydroxyquinolinate is substituted into various single-crystal hosts, well-resolved EPR spectra can be obtained, allowing for the complete resolution of copper isotopes (⁶³Cu and ⁶⁵Cu) and the nitrogen hyperfine structure. aip.orgaip.org The analysis of these spectra yields the principal values for the g-tensor and the copper (ACu) and nitrogen hyperfine coupling constants. aip.org These parameters are sensitive to the host lattice, indicating that the covalent bonding and crystal field of the matrix can influence the electronic structure of the complex. aip.orgaip.org
A typical EPR spectrum for an axially elongated copper complex is described by the principal values g||, g⊥, A||, and A⊥. ethz.ch The data from such experiments can reveal the geometry of the complex and the nature of the metal-ligand bonding.
| Parameter | Description | Typical Value Range |
|---|---|---|
| g|| | g-tensor component parallel to the principal axis | 2.2 - 2.4 |
| g⊥ | g-tensor component perpendicular to the principal axis | 2.0 - 2.1 |
| A|| | Hyperfine coupling constant parallel to the principal axis (in cm-1) | (120 - 200) x 10-4 |
| A⊥ | Hyperfine coupling constant perpendicular to the principal axis (in cm-1) | (10 - 40) x 10-4 |
Electrical Conductance Studies for Electrolytic Nature
Electrical conductance measurements are employed to investigate the electrolytic nature of 8-hydroxyquinolinate complexes in solution. These studies are crucial for determining the stoichiometry of the complexes formed between a metal ion and the 8-hydroxyquinolate ligand. scirp.orgscirp.org
In a typical conductometric titration, a solution of the ligand (8-hydroxyquinoline) is gradually added to a solution containing a metal salt, and the change in molar conductivity is monitored. scirp.org For instance, when 8-hydroxyquinoline is added to a copper(II) chloride solution, the molar conductivity increases until a specific molar ratio of ligand to metal is reached, after which the changes become slight. scirp.orgscirp.org This inflection point indicates the stoichiometry of the complex formed in the solution. Research has shown that metal (II) ions like copper, cobalt, and nickel react with 8-hydroxyquinoline in a 1:2 metal-to-ligand molar ratio. scirp.orgscirp.org This suggests the formation of complex ions that dissociate into conductive species in the solution. scirp.orgscirp.org
| Molar Ratio (Ligand:Metal) | Relative Molar Conductivity (Illustrative) | Observation |
|---|---|---|
| 0:1 | Low | Initial conductivity of the metal salt solution. scirp.org |
| 1:1 | Increasing | Formation of a 1:1 complex, increasing charge carriers. |
| 2:1 | Maximum/Plateau | Stoichiometric point reached, formation of the stable 1:2 complex is complete. scirp.orgscirp.org |
| >2:1 | Slight Change | Excess ligand does not significantly alter the number of charge-carrying complex ions. scirp.orgscirp.org |
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are fundamental in determining the magnetic properties of 8-hydroxyquinolinate complexes, specifically in identifying paramagnetic behavior. nih.gov Complexes with transition metals containing unpaired 3d electrons, such as manganese(II) and iron(III), are expected to be paramagnetic. nih.govaip.org
Studies on bis(8-hydroxyquinoline)manganese (Mnq₂) have shown that the compound exhibits paramagnetic properties at room temperature. nih.govmdpi.com The magnetic susceptibility of Mnq₂ nanorods was found to be almost linear with the reciprocal of temperature, which is characteristic of paramagnetic materials. nih.govmdpi.com The calculated Curie constant for this complex was found to be very close to the theoretical value for a compound containing one Mn(II) ion per mole. nih.govmdpi.com First-principles density functional theory (DFT) calculations support these experimental findings, showing that the magnetic moment of an isolated Mnq₂ molecule is primarily localized on the 3d orbital of the manganese atom. nih.gov
Similarly, tris(8-hydroxyquinoline)iron (Feq₃) also displays paramagnetic behavior, in contrast to the diamagnetic nature of the analogous aluminum complex (Alq₃). aip.org The magnetic moment in Feq₃ is derived mainly from the localized 3d orbital of the iron atom. aip.org
| Complex | Metal Ion | Magnetic Property | Calculated Magnetic Moment (μB) | Key Finding |
|---|---|---|---|---|
| bis(8-hydroxyquinoline)manganese (Mnq₂) | Mn(II) | Paramagnetic | ~5 μB | The magnetic moment originates from the localized Mn 3d orbital. nih.gov |
| tris(8-hydroxyquinoline)iron (Feq₃) | Fe(III) | Paramagnetic | ~1 μB (low spin-state) | Exhibits clear exchange splitting between spin channels, with the moment localized on the Fe atom. aip.org |
Computational and Theoretical Investigations of 8 Hydroxyquinolinate Systems
Density Functional Theory (DFT) for Electronic and Geometric Structures
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of 8-hydroxyquinolinate systems. This method offers a favorable balance between computational cost and accuracy, making it suitable for studying the geometry, electronic characteristics, and vibrational properties of these compounds. mdpi.comnih.govresearchgate.net
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in 8-hydroxyquinolinate molecules. The process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.
Table 1: Representative Predicted Structural Parameters for a Metal-8-Hydroxyquinolinate Chelate Ring (M-8-HQ)
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| M-O Bond Length | Distance between the metal center (M) and the oxygen atom. | ~2.0 - 2.2 Å |
| M-N Bond Length | Distance between the metal center (M) and the nitrogen atom. | ~2.1 - 2.3 Å |
| O-M-N Angle | The bite angle of the chelating ligand. | ~85 - 90° |
| C-O Bond Length | Bond distance within the deprotonated hydroxyl group. | ~1.35 Å |
| C-N Bond Lengths | Bond distances within the pyridine (B92270) ring. | ~1.32 - 1.38 Å |
DFT is a powerful tool for elucidating the electronic structure of 8-hydroxyquinolinate systems. Key aspects of this analysis include the determination of molecular orbital (MO) energies, the characterization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the prediction of spin states in metal complexes.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and electronic excitation properties of the molecule. researchgate.net For 8-hydroxyquinolinate systems, the HOMO is typically localized on the phenoxide part of the ligand, while the LUMO is centered on the pyridyl ring. DFT calculations can quantify this energy gap. researchgate.net
In complexes with transition metals, the spin state of the metal center is a critical property that influences magnetic and reactive behavior. DFT methods, particularly when using appropriate exchange-correlation functionals, can accurately predict the relative energies of different spin states (e.g., low-spin vs. high-spin). chemrxiv.org This allows for the determination of the ground spin state of the complex. The analysis involves optimizing the geometry for each possible spin state and comparing their final energies. chemrxiv.org
Table 2: Typical Electronic Properties of 8-Hydroxyquinolinate Systems from DFT
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.5 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | ~4.5 eV researchgate.net |
| Spin State Energy Difference (ΔEH-L) | Relative energy between high-spin and low-spin states in transition metal complexes. | Varies with metal and ligand field. |
DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. nih.govresearchgate.net
These calculated frequencies can be compared with experimental IR and Raman spectra to provide a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=C ring stretching, or C-O bending. nih.gov While there is often a systematic overestimation of frequencies due to the harmonic approximation and basis set limitations, this can be corrected using empirical scaling factors, leading to excellent agreement between theoretical and experimental spectra. nih.gov Such analyses have been performed for 8-hydroxyquinoline (B1678124) and its derivatives, allowing for a confident assignment of the complex vibrational spectra. researchgate.netnih.gov
Table 3: Selected Vibrational Frequencies (cm-1) for 8-Hydroxyquinoline
| Vibrational Mode | Calculated Frequency (B3LYP/6-31G*) researchgate.net | Experimental Frequency (FT-IR) researchgate.net | Assignment |
|---|---|---|---|
| ν(O-H) | 3688 | - | O-H stretching (subject to hydrogen bonding) |
| ν(C=C) | 1583 | 1590 | Aromatic C=C semi-circle stretching |
| ν(C-O) | 1510 | 1505 | C-O stretching |
| β(C-H) | 1299 | 1295 | In-plane C-H bending |
| Ring | 1145 | 1142 | Ring breathing/stretching |
Advanced Quantum Chemical Methods for Excited States
While DFT is excellent for ground-state properties, describing electronically excited states often requires more sophisticated methods. This is particularly true for systems with significant electron correlation or multireference character, where single-determinant methods like DFT can fail.
For a qualitatively correct description of complex electronic states, such as excited states or systems with near-degenerate orbitals, the Multiconfigurational Self-Consistent Field (CASSCF) method is employed. molcas.org CASSCF optimizes both the molecular orbitals and the coefficients of a limited set of electron configurations (the "active space") simultaneously. The selection of the active space is crucial and must include all orbitals and electrons relevant to the electronic process being studied. molcas.org
However, CASSCF only accounts for static electron correlation (from near-degeneracy) within the active space. It neglects dynamic correlation, which arises from the instantaneous repulsion between electrons. To include dynamic correlation, a second-order perturbation theory correction is typically applied to the CASSCF result. N-Electron Valence State Perturbation Theory (NEVPT2) is a robust method for this purpose. mpg.deuni-stuttgart.de NEVPT2 is known to be free from "intruder state" problems that can plague other similar methods (like CASPT2) and is strictly size-consistent. mpg.deuni-stuttgart.de The combination of CASSCF and NEVPT2 provides a highly accurate approach for calculating the energies of both ground and excited states. arxiv.org
A widely used and computationally efficient method for studying the excited states of medium to large molecules is Time-Dependent Density Functional Theory (TD-DFT). researchgate.net TD-DFT is an extension of ground-state DFT that allows for the calculation of electronic transition energies (i.e., absorption spectra) and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
TD-DFT has been successfully applied to characterize the photophysical properties of 8-hydroxyquinoline derivatives. researchgate.net The calculations can predict the energies of the main electronic transitions, such as the π → π* transitions responsible for the strong UV-Vis absorption in these aromatic systems. By analyzing the molecular orbitals involved in these transitions, one can gain insight into their nature, for instance, identifying them as charge-transfer or locally excited states. These theoretical predictions are invaluable for interpreting experimental absorption and emission spectra and for designing new molecules with tailored photophysical properties. researchgate.net
Table 4: Representative TD-DFT Results for Electronic Transitions in an 8-Hydroxyquinolinate Derivative
| State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S1 | ~3.3 | ~0.1 | HOMO → LUMO | π → π |
| S2 | ~4.1 | ~0.5 | HOMO-1 → LUMO | π → π |
| S3 | ~4.5 | ~0.3 | HOMO → LUMO+1 | π → π* |
Theoretical Modeling of Energy Transfer Pathways in Luminescent Complexes
Theoretical and computational modeling plays a pivotal role in understanding the intricate energy transfer processes that govern the luminescence of 8-hydroxyquinolinate complexes. These models provide a molecular-level depiction of the photophysical dynamics, from initial light absorption to final emission. The luminescence in these complexes is often a result of an "antenna effect," where the 8-hydroxyquinolate ligand absorbs energy and efficiently transfers it to the central metal ion, which then emits light.
Computational studies, employing methodologies such as Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational methods like CASSCF/NEVPT2, have been instrumental in elucidating these pathways. researchgate.net These approaches allow for the detailed characterization of the electronic structure of both the ground and excited states. researchgate.net For instance, in lanthanide complexes with 8-hydroxyquinoline derivatives, theoretical models can map the ligand-localized nature of excited states and determine the most probable sensitization pathways to the metal ion. researchgate.net
The process typically involves the following steps, which can be modeled computationally:
Excitation: The 8-hydroxyquinolate ligand absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). The molecular orbitals involved are often the highest occupied molecular orbital (HOMO), localized on the phenoxide ring, and the lowest unoccupied molecular orbital (LUMO), localized on the pyridyl ring. acs.org
Energy Transfer (ET): The energy is transferred from the ligand's triplet state (T₁) to an excited state of the central metal ion. The efficiency of this transfer depends on the energy alignment of the donor (ligand) and acceptor (metal) levels.
Emission: The excited metal ion relaxes to its ground state by emitting a photon, resulting in the characteristic luminescence of the complex.
A prominent model used to describe this energy transfer is the Förster Resonance Energy Transfer (FRET) model. nih.gov In a study of tris(8-hydroxyquinolinato)aluminum (Alq₃) doped with a pentacene (B32325) derivative, the FRET model was used to analyze the concentration-dependent energy transfer rate and efficiency. nih.gov This study revealed a relatively large transfer radius of 31-36 Å, which was larger than the radius calculated directly from spectral overlap (26 Å). nih.gov This discrepancy suggested that excitation energy migration within the Alq₃ host molecules plays a significant role in enhancing the energy transfer process. nih.gov
Theoretical calculations also help explain how molecular structure influences luminescence. For example, the introduction of electron-donating groups on the 8-hydroxyquinoline ligand can enhance the luminescence intensity of corresponding Eu(III) complexes, while electron-withdrawing groups have the opposite effect. nih.gov This is because these substituents modify the energy levels of the ligand's frontier orbitals, thereby affecting the efficiency of the energy transfer to the metal ion. nih.gov
| Parameter | Description | Typical Computational Method | Significance | Reference |
|---|---|---|---|---|
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT | Relates to the absorption energy of the ligand. A smaller gap can indicate absorption at longer wavelengths. | acs.org |
| Excited State Energies (S₁, T₁) | Energies of the lowest singlet and triplet excited states of the ligand. | TD-DFT, CASSCF | Crucial for determining the feasibility and direction of energy transfer to the metal ion. | researchgate.net |
| Förster Radius (R₀) | The distance at which Förster Resonance Energy Transfer (FRET) efficiency is 50%. | Calculated from spectral overlap | Defines the effective range of energy transfer between a donor (ligand/host) and an acceptor (dopant/metal). | nih.gov |
| Intersystem Crossing (ISC) Rate | Rate of transition from an excited singlet state to a triplet state. | Calculated via spin-orbit coupling matrix elements | A high ISC rate is essential for populating the triplet state from which energy transfer to the metal often occurs. | researchgate.net |
Computational Analysis of Aromaticity and Chelatoaromatic Stabilization
Various computational indices are employed to quantify the aromaticity of the pyridine and benzene (B151609) rings within the 8-hydroxyquinoline ligand. These include:
Energetic Indices: Aromatic Stabilization Energy (ASE) calculates the extra stability of a cyclic conjugated system compared to a non-aromatic analogue. researchgate.netresearchgate.net
Geometric Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 is non-aromatic. researchgate.netnih.gov
Magnetic Indices: Nucleus-Independent Chemical Shift (NICS) calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character. researchgate.netresearchgate.net
Electronic Indices: The Para-Delocalization Index (PDI) and the Fluctuation Index (FLU) are based on the delocalization of π-electrons. researchgate.netresearchgate.net
Studies on 8-hydroxyquinoline and its complexes with ions like Mg²⁺ and Al³⁺ have shown that the aromatic properties of the pyridine and benzene rings are distinct. researchgate.net Upon complexation with a metal ion, the aromaticity of both rings in the ligand significantly increases compared to the corresponding 8-hydroxyquinolate anion. researchgate.net This increase in aromaticity during complexation leads to a chelatoaromatic effect that stabilizes the resulting metal complex. researchgate.netresearchgate.net
Interestingly, while the ligand itself becomes more aromatic, computational analyses have demonstrated that the newly formed metallocyclic ring (containing the metal, oxygen, and nitrogen atoms) possesses non-aromatic properties. researchgate.net This suggests that the π-electronic systems of the 8-hydroxyquinoline unit and the metal ion remain largely separate. researchgate.net
Further research on rhenium(I) complexes has corroborated that chelating the metal ion alters the aromaticity of the ligand rings. nih.gov The study concluded that the aromaticity of the free 8-hydroxyquinoline ligand is not directly transferred to the complex. nih.gov Instead, a new electronic distribution is established, which enhances the aromatic character of the ligand's rings, thereby contributing to the stability of the entire complex. researchgate.netnih.gov The HOMA and NICS indices consistently show that both the pyridine and phenolic rings remain aromatic regardless of substitution, the presence of hydrogen bonds, or complex formation. nih.gov
| Form of 8-HQ | Aromaticity Change upon Complexation | Stabilization Effect | Metallocyclic Ring Character | Reference |
|---|---|---|---|---|
| Anion (8-oxyquinolate) | Serves as a baseline for comparison. | N/A | N/A | researchgate.net |
| Metal Complex (e.g., with Al³⁺, Mg²⁺) | Aromaticity of both pyridine and benzene rings increases significantly. | Chelatoaromatic effect stabilizes the complex. | Non-aromatic. | researchgate.netresearchgate.net |
| Free Ligand vs. Complexed Ligand | Aromaticity of the ligand's rings is not directly transferred but is altered (enhanced) upon chelation. | The change in aromaticity contributes to the overall stability of the complex. | N/A | nih.gov |
Advanced Applications of 8 Hydroxyquinolinate and Its Complexes in Chemical Fields
Applications in Materials Science and Engineering
The unique photophysical and electronic properties of metal complexes of 8-hydroxyquinolinate have positioned them as crucial components in the fabrication of sophisticated materials. These applications primarily leverage the fluorescence and electron-transport capabilities of these compounds.
One of the most significant applications of 8-hydroxyquinolinate is in the field of Organic Light-Emitting Diodes (OLEDs). Specifically, Tris(8-hydroxyquinoline)aluminum(III), commonly known as Alq3, is a cornerstone material in OLED technology. rroij.comscirp.orgnih.gov Since its introduction as an emitter and electron-transporting material, Alq3 has become a popular choice in the OLED industry due to its excellent thermal and chemical stability. rroij.com
Alq3 serves a dual function in OLED devices. As an emissive layer , it is the region where the recombination of electrons and holes occurs, leading to the generation of light. nih.govossila.com The high quantum yield of fluorescence of Alq3 contributes to the efficiency of this light emission process. ossila.com The emission color of Alq3 can be tuned, for instance, the incorporation of zinc oxide quantum dots can shift the emission to the yellow range, which is essential for creating white OLEDs. nih.gov
| Compound | Role in OLED | Key Properties |
| Tris(8-hydroxyquinoline)aluminum(III) (Alq3) | Emissive Layer, Electron-Transport Layer | High thermal stability, High quantum yield, Good electron transport |
| Mixed ligands 8-hydroxyquinoline (B1678124) aluminum complex (Alq2A) | Emissive Layer, Electron-Transport Layer | Improved electron mobility |
| 8-hydroxyquinolinato lithium (Liq) | Electron-Injection Layer | Requires activation by a metal like silver for efficient injection |
This table summarizes the roles and key properties of selected 8-hydroxyquinolinate complexes in OLEDs.
The inherent fluorescence of 8-hydroxyquinolinate and its derivatives, which can be modulated upon complexation with metal ions, makes them excellent candidates for the development of fluorescent chemosensors. rroij.comscispace.com These sensors are molecules designed to bind with a specific analyte, in this case, a metal ion, and produce a measurable optical response. scispace.com
The sensing mechanism of 8-hydroxyquinolinate-based chemosensors is rooted in the change in their photophysical properties upon metal ion binding. 8-hydroxyquinoline itself is weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESIPT). rroij.comou.ac.lk When it chelates with a metal ion, this proton transfer is inhibited, leading to a significant increase in fluorescence emission. rroij.comou.ac.lk This "turn-on" fluorescence response is a common principle for these sensors.
Another principle involves the modulation of photoinduced electron transfer (PET). In some sensor designs, the fluorescence is quenched in the free ligand state due to PET. Upon binding to a metal ion, the PET process is suppressed, resulting in fluorescence enhancement. The selectivity of these chemosensors for specific metal ions is achieved by tailoring the chemical structure of the 8-hydroxyquinolinate derivative, which influences the stability and formation constant of the resulting metal complex.
Derivatives of 8-hydroxyquinoline have been successfully employed to create selective and sensitive fluorescent chemosensors for a variety of environmentally and biologically important metal ions. rroij.comresearchgate.netnih.gov
Aluminum (Al³⁺): Due to its widespread presence in the environment, the detection of Al³⁺ is crucial. scispace.com 8-hydroxyquinolinate-based sensors have been developed that show a significant fluorescence enhancement upon binding to Al³⁺. rroij.comresearchgate.net
Zinc (Zn²⁺): Zinc is an essential biological element, and sensors for its detection are of great interest. rroij.comacs.org 8-amidoquinoline derivatives, for example, have shown potential as receptors for zinc ions. nih.gov
Mercury (Hg²⁺): Given the high toxicity of mercury, sensitive detection methods are vital. 8-hydroxyquinoline benzoates have been developed as fluorescent chemosensors that exhibit a prominent fluorescence enhancement in the presence of Hg²⁺. core.ac.uk
Copper (Cu²⁺): Copper is another important metal ion, and chemosensors based on 8-hydroxyquinoline have been designed for its selective detection. core.ac.ukresearchgate.net
Cadmium (Cd²⁺) and Lead (Pb²⁺): These are toxic heavy metals, and 8-hydroxyquinolinate-based chemosensors have been developed for their detection. scirp.orgscirp.orgmdpi.com
The following table provides examples of metal ions detected by 8-hydroxyquinolinate-based fluorescent chemosensors and the observed response.
| Metal Ion | Sensor Type | Typical Response |
| Al³⁺ | 8-hydroxyquinoline derivative | Fluorescence enhancement |
| Zn²⁺ | 8-amidoquinoline derivative | Fluorescence enhancement |
| Hg²⁺ | 8-hydroxyquinoline benzoate | Fluorescence enhancement |
| Cu²⁺ | 8-hydroxyquinoline derivative | Fluorescence quenching or enhancement |
| Cd²⁺ | 8-hydroxyquinoline-based sensor | Fluorescence change |
| Pb²⁺ | 8-hydroxyquinoline-based sensor | Fluorescence change |
This table illustrates the application of 8-hydroxyquinolinate derivatives in sensing various metal ions.
Fluorescent Chemosensors for Specific Metal Ion Recognition and Sensing
Analytical Chemistry Methodologies
In the realm of analytical chemistry, 8-hydroxyquinoline is a well-established and versatile reagent, particularly for the quantitative analysis of metal ions. rroij.com Its ability to form insoluble metal complexes is the basis for its use in classical analytical techniques.
Gravimetric analysis is a quantitative method that relies on the measurement of mass. 8-hydroxyquinoline is an excellent precipitating agent for a wide range of metal ions, forming stable and insoluble complexes. rroij.comscispace.com The process typically involves the precipitation of the metal ion from a solution by adding a solution of 8-hydroxyquinoline under controlled pH conditions. The resulting precipitate, a metal-8-hydroxyquinolate complex, is then filtered, washed, dried, and weighed. From the mass of the precipitate, the amount of the metal ion in the original sample can be accurately calculated.
Aluminum is a classic example of a metal ion determined gravimetrically using 8-hydroxyquinoline. nist.govresearchgate.netquora.com It precipitates as tris(8-hydroxyquinolinato)aluminum(III), a bulky precipitate that allows for precise weighing. quora.com The precipitation is typically carried out in an ammoniacal solution. quora.com The method can be highly selective; for instance, by controlling the pH, aluminum can be separated from other ions like beryllium and magnesium. nist.gov The quantitative precipitation of aluminum with 8-hydroxyquinoline occurs within a pH range of 4.2 to 9.8. nist.gov
The following table outlines the general steps for the gravimetric determination of a metal ion using 8-hydroxyquinoline.
| Step | Description |
| 1. Sample Preparation | The sample containing the metal ion is dissolved in a suitable solvent. |
| 2. pH Adjustment | The pH of the solution is adjusted to the optimal range for the precipitation of the specific metal-8-hydroxyquinolate complex. |
| 3. Precipitation | A solution of 8-hydroxyquinoline is added to the sample solution to precipitate the metal complex. |
| 4. Digestion | The precipitate is allowed to stand in the mother liquor, often with gentle heating, to promote the formation of larger, more easily filterable crystals. |
| 5. Filtration and Washing | The precipitate is separated from the solution by filtration and washed to remove any soluble impurities. |
| 6. Drying and Weighing | The precipitate is dried to a constant weight at a specific temperature and then accurately weighed. |
| 7. Calculation | The mass of the metal ion in the original sample is calculated from the mass of the precipitate and its known stoichiometry. |
This table provides a generalized procedure for the gravimetric analysis of metal ions using 8-hydroxyquinoline.
Solvent Extraction and Separation Techniques for Metal Ions
The ability of 8-hydroxyquinoline and its derivatives to form neutral metal complexes that are soluble in organic solvents makes them excellent reagents for solvent extraction and separation of metal ions. This technique is predicated on the selective partitioning of metal chelates between an aqueous phase and an immiscible organic solvent.
The extraction process is highly dependent on the pH of the aqueous solution, as the formation of the metal-8-hydroxyquinolinate complex involves the deprotonation of the hydroxyl group of the ligand. The selectivity of the extraction for different metal ions can be controlled by carefully adjusting the pH. For instance, the extraction of gallium from alkaline solutions, such as those produced in the Bayer process for aluminum production, can be effectively achieved using substituted 8-hydroxyquinolines. google.com Similarly, germanium and antimony can be recovered from organic phases using alkaline solutions. google.com
Research has demonstrated the enhanced extraction of iron(III) with 8-quinolinol in the presence of various phenols. nih.gov The distribution ratio of iron(III) in carbon tetrachloride was found to increase significantly with the addition of phenols like 3,5-dichlorophenol (B58162). nih.gov This enhancement is attributed to the formation of association complexes between the neutral iron(III) 8-quinolinolate and the phenol (B47542) molecules in the organic phase. nih.gov
The extraction of rare-earth ions has also been investigated using 8-hydroxyquinoline derivatives in ionic liquids. researchgate.net For example, 5-octyloxymethyl-8-quinolinol (B35242) in an ionic liquid medium has shown high extraction ability for dysprosium and good selectivity between dysprosium and neodymium. researchgate.net
Table 1: Examples of Metal Ion Extraction using 8-Hydroxyquinolinate Systems
| Metal Ion | Extraction System | Key Findings |
|---|---|---|
| Gallium | Substituted 8-hydroxyquinoline in an organic solvent | Effective extraction from alkaline solutions (pH > 13). google.com |
| Germanium, Antimony | Substituted 8-hydroxyquinoline in an organic solvent | Recovery from the organic phase using alkaline solutions (pH > 13). google.com |
| Iron(III) | 8-quinolinol and 3,5-dichlorophenol in carbon tetrachloride | 200,000-fold increase in distribution ratio. nih.gov |
Preconcentration of Trace Metal Ions from Aqueous Solutions
The determination of trace metal ions in environmental and biological samples is often hampered by their low concentrations and the presence of interfering matrix components. Preconcentration techniques are therefore crucial for enhancing the analytical signal and improving the accuracy of measurements. 8-Hydroxyquinoline is widely employed as a chelating agent in various preconcentration methods due to its ability to form stable complexes with a broad range of metal ions.
One common approach involves the complexation of metal ions with 8-hydroxyquinoline followed by their adsorption onto a solid phase extractor. For instance, a method has been developed for the preconcentration of several trace metals from natural waters using 8-hydroxyquinoline as the chelating agent and Amberlite XAD-4 resin as the adsorbent. asianpubs.org The retained metal chelates are then eluted and determined by inductively coupled plasma optical emission spectrometry (ICP-OES). asianpubs.org The efficiency of this method is pH-dependent, with an optimal pH of 8 for the simultaneous preconcentration of multiple elements. asianpubs.org
Another preconcentration technique utilizes coprecipitation. A method for the separation and preconcentration of cadmium, copper, nickel, lead, and zinc at trace levels has been proposed using 8-hydroxyquinoline as the chelating agent and lanthanum(III) as a carrier element. nih.gov The coprecipitated metal ions are then determined by ICP-OES or flame atomic absorption spectrometry (F-AAS). nih.gov This method achieved a preconcentration factor of 60 with recoveries greater than 94%. nih.gov
Solid phase extraction using C18 columns has also been employed for the preconcentration of trace heavy metals from seawater. researchgate.net In this method, metal ions are chelated with 8-hydroxyquinoline in an ammonium (B1175870) acetate (B1210297) buffer at pH 5.0, and the resulting complexes are adsorbed onto the C18 column. researchgate.net The retained chelates are then eluted with methanol (B129727) for subsequent analysis. researchgate.net
Table 2: Performance of 8-Hydroxyquinoline-Based Preconcentration Methods
| Method | Target Analytes | Matrix | Adsorbent/Carrier | Preconcentration Factor | Recoveries (%) |
|---|---|---|---|---|---|
| Solid Phase Extraction | Ni, Fe, Co, Sn, Mn, As | Natural Water | Amberlite XAD-4 | - | Quantitative at optimal pH |
| Coprecipitation | Cd, Cu, Ni, Pb, Zn | Plant Materials | Lanthanum(III) | 60 | >94 |
Catalytic Applications of 8-Hydroxyquinolinate Complexes
Complexes of 8-hydroxyquinolinate with various transition metals have shown significant potential as catalysts in a range of chemical transformations. The electronic properties and coordination geometry of these complexes can be fine-tuned by modifying the ligand or the metal center, allowing for the development of highly active and selective catalysts.
Oxidative Catalysis (e.g., Hydrocarbon and Alcohol Oxidation)
8-Hydroxyquinolinate complexes have been investigated as catalysts for oxidation reactions. While the direct catalytic oxidation of hydrocarbons by sodium-8-oxyquinolate (B591004) complexes is an area of ongoing research, related studies provide insights into their potential. For example, the oxidation of 8-hydroxyquinoline itself has been studied using silica-supported iron tetrasulfophthalocyanine catalysts. researchgate.netrsc.org This research demonstrates the catalytic activity of metal complexes in the oxidation of the quinoline (B57606) ring system.
In the context of alcohol oxidation, the general principle involves the use of a metal catalyst to facilitate the transfer of electrons from the alcohol to an oxidizing agent. While specific studies focusing solely on this compound as the catalyst are limited, the broader field of alcohol oxidation often employs metal complexes with nitrogen and oxygen donor ligands. The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reaction conditions. chemguide.co.uk For instance, using an excess of the alcohol and distilling the aldehyde as it forms can favor partial oxidation. chemguide.co.uk Catalytic systems often utilize environmentally benign oxidants like hydrogen peroxide or molecular oxygen. frontiersin.org
Electrocatalytic Carbon Dioxide Reduction
The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. 8-Hydroxyquinolinate complexes of transition metals have emerged as effective molecular electrocatalysts for this transformation.
Dinuclear copper(II) and nickel(II) complexes with 8-hydroxyquinoline have been synthesized and shown to electrocatalytically reduce CO2 to carbon monoxide (CO). semnan.ac.ir Cyclic voltammetry studies of these complexes in dimethylformamide (DMF) solution revealed their catalytic activity for CO2 reduction. semnan.ac.ir The catalytic process involves the reduction of the metal center, followed by the binding and activation of CO2.
Iron complexes with 8-hydroxyquinoline ligands have also been explored for the photocatalytic conversion of CO2 to CO. sciprofiles.com The ligand environment plays a crucial role in tuning the electronic properties of the metal center and facilitating the catalytic cycle. The general mechanism for electrocatalytic CO2 reduction by metal complexes involves a series of electron and proton transfer steps, with the specific pathway and product selectivity depending on the catalyst, solvent, and reaction conditions. rsc.orgmdpi.com
Environmental Chemistry and Remediation
The chelating properties of 8-hydroxyquinoline and its derivatives make them valuable in environmental applications, particularly for the removal of toxic heavy metal ions from contaminated water sources.
Development of Adsorbents for Heavy Metal Removal from Aqueous Systems
Immobilizing 8-hydroxyquinoline onto solid supports creates highly effective adsorbents for the removal of heavy metals from aqueous solutions. nih.gov The chelating groups on the adsorbent surface selectively bind to metal ions, effectively removing them from the water.
Multi-walled carbon nanotubes (MWCNTs) modified with 8-hydroxyquinoline have been successfully used for the removal of Cu(II), Pb(II), Cd(II), and Zn(II) from aqueous solutions. researchgate.net The modification significantly enhances the removal efficiency compared to pristine MWCNTs. researchgate.net The adsorption process is influenced by several factors, including pH, adsorbent dosage, and temperature. researchgate.netnih.gov The optimal pH for the removal of most of these metals using the modified MWCNTs was found to be 7.0. researchgate.net
Bentonite, a natural clay mineral, has also been functionalized with 8-hydroxyquinoline to create an adsorbent for lead(II) ions. nih.gov The maximum adsorption capacity of this material was determined to be 142.94 mg/g at 50°C. nih.gov The adsorption process was found to be spontaneous and endothermic, and the kinetic data fit well with a pseudo-second-order model. nih.gov
The regeneration and reusability of these adsorbents are important considerations for practical applications. For 8-hydroxyquinoline-modified MWCNTs, it was found that most of the adsorbed metal ions could be desorbed at a pH lower than 2.0, and the adsorbent could be reused for multiple cycles without a significant loss in efficiency. researchgate.net
Table 3: Adsorption Capacities of 8-Hydroxyquinoline-Modified Adsorbents for Heavy Metals
| Adsorbent | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH |
|---|---|---|---|
| 8-hydroxyquinoline-modified MWCNTs | Cu(II), Pb(II), Cd(II), Zn(II) | - | 7.0 researchgate.net |
Surface Modification of Materials for Enhanced Metal Ion Uptake
The immobilization of 8-hydroxyquinolinate, the active component of this compound, onto the surface of various substrate materials is a highly effective strategy for creating adsorbents with a strong affinity for heavy metal ions. This surface modification leverages the inherent chelating properties of the 8-hydroxyquinolinate moiety to selectively capture and remove metallic pollutants from aqueous environments. Research has demonstrated the successful grafting of this molecule onto materials such as silica (B1680970) (SiO2), multi-walled carbon nanotubes (MWCNTs), and various resins, significantly enhancing their metal ion uptake capabilities. scispace.comresearchgate.netresearchgate.net
One common approach involves using a coupling agent, such as 3-Aminopropyltrimethoxysilane, to create a bridge between the inorganic carrier (e.g., silica) and the organic 8-hydroxyquinoline molecule. scispace.com This process results in a composite chelating material where the 8-hydroxyquinolinate is covalently bonded to the surface, preventing leaching and ensuring robust performance. These modified materials have shown a high efficiency in adsorbing a range of divalent heavy metal ions. scispace.comresearchgate.net
Detailed studies have been conducted to optimize the adsorption process, investigating the influence of various environmental factors. The pH of the solution is a critical parameter, as it affects both the surface charge of the adsorbent and the speciation of the metal ions in the solution. For instance, the optimal pH for the adsorption of Pb(II) and Ni(II) onto 8-hydroxyquinoline-grafted silica was found to be 7.0 and 6.0, respectively. scispace.com Temperature also plays a role, with optimal adsorption temperatures for Pb(II) and Ni(II) on the same material being 35°C and 25°C, respectively. scispace.com The modification of multi-walled carbon nanotubes with 8-hydroxyquinoline has been shown to significantly improve the removal of Cu(II), Pb(II), Cd(II), and Zn(II) from water. researchgate.net
The adsorption mechanism is primarily attributed to chelation, where the nitrogen and oxygen atoms of the surface-bound 8-hydroxyquinolinate donate lone pairs of electrons to the metal ion, forming stable coordinate bonds. nih.gov The kinetics of this uptake often follow a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. Furthermore, the adsorption behavior can typically be described by the Langmuir isotherm model, which suggests monolayer adsorption onto a homogeneous surface. researchgate.net
| Substrate Material | Target Metal Ion | Optimal pH | Optimal Temperature (°C) | Adsorption Capacity (mmol/g) | Kinetic Model | Isotherm Model | Reference |
|---|---|---|---|---|---|---|---|
| Silica (SiO₂) | Pb(II) | 7.0 | 35 | N/A | Pseudo-second-order | Langmuir | scispace.com |
| Silica (SiO₂) | Ni(II) | 6.0 | 25 | N/A | Pseudo-second-order | Langmuir | scispace.com |
| DK110 Resin | Cu(II) | N/A | 25 | 2.278 | Pseudo-second-order | Langmuir | researchgate.net |
| Multi-walled Carbon Nanotubes | Cd(II) | N/A | N/A | N/A | N/A | N/A | researchgate.net |
Environmental Monitoring and Speciation of Metal Ions
The unique photophysical properties of 8-hydroxyquinolinate and its derivatives make them ideal candidates for the development of chemosensors for environmental monitoring. nih.gov The parent 8-hydroxyquinoline molecule exhibits weak fluorescence due to a process called excited-state intramolecular proton transfer (ESIPT) between the phenolic hydroxyl group and the quinoline nitrogen atom. ou.ac.lk However, upon chelation with a metal ion, this ESIPT process is blocked, leading to a significant enhancement in fluorescence intensity. ou.ac.lk This "turn-on" fluorescence mechanism forms the basis for highly sensitive and selective detection of various metal ions. scirp.org
These chemosensors can be designed for both fluorometric and colorimetric detection of contaminants in aqueous solutions. ou.ac.lk For example, a novel 8-hydroxyquinoline derivative, 5-chloromethyl-8-hydroxyquinoline, has been developed as a colorimetric sensor that exhibits a distinct color change in the presence of Fe(II) ions. ou.ac.lk Such sensors are valuable for rapid, on-site environmental analysis, as they can provide immediate visual feedback on the presence of specific pollutants. nih.gov The versatility of the 8-hydroxyquinoline scaffold allows for extensive functionalization to fine-tune its selectivity and sensitivity for different target metal ions, including Al(III), Zn(II), and Cr(III). nih.govx-mol.com
Beyond simple detection, these sensors play a crucial role in the speciation of metal ions. The bioavailability and toxicity of heavy metals in the environment are often determined not by their total concentration, but by the concentration of the free, hydrated metal ions. nih.gov Sensors based on 8-hydroxyquinolinate can be designed to selectively interact with these labile metal ions, providing a more accurate assessment of the environmental risk posed by metal contamination. This capability is essential for protecting human health and ecosystems, as it allows for more informed remediation strategies. nih.gov The development of these analytical tools is a significant application of 8-hydroxyquinolinate chemistry in addressing environmental challenges. nih.gov
| Derivative/System | Target Metal Ion | Detection Method | Key Principle | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline (general) | Al(III), Zn(II), Cr(III), etc. | Fluorescence | ESIPT Inhibition | nih.govou.ac.lk |
| 5-chloromethyl-8-hydroxyquinoline | Fe(II) | Colorimetric | Complex Formation | ou.ac.lk |
| General 8-HQ Chemosensors | Various Heavy Metals | Fluorometric/Colorimetric | Selective Chelation | scirp.org |
Supramolecular Chemistry and Self-Assembly Research
The 8-hydroxyquinolinate ligand is a cornerstone in the field of supramolecular chemistry, primarily due to its exceptional ability to coordinate with a wide range of metal ions and its capacity to engage in various non-covalent interactions. mdpi.comresearchgate.net These features allow it to act as a versatile building block for the bottom-up construction of complex, multi-dimensional supramolecular architectures through self-assembly processes. rsc.org
Design and Synthesis of Self-Assembled Aggregates with Tailored Properties
The rational design and synthesis of self-assembled aggregates using 8-hydroxyquinolinate ligands have led to a diverse array of structures with tunable properties. By carefully selecting the metal center, ancillary ligands, and reaction conditions such as solvent and temperature, researchers can direct the self-assembly process to yield specific architectures, from simple mononuclear complexes to intricate binuclear, trinuclear, and even polymeric structures. nih.gov
For instance, the reaction of a trifluorophenyl-containing 8-hydroxyquinolinate ligand with various zinc(II) salts resulted in five different complexes, including mononuclear, binuclear, and trinuclear species, demonstrating how the choice of anion (Cl⁻, Br⁻, OAc⁻) can dramatically influence the final assembled structure. nih.gov These self-assembly processes are governed by a combination of coordinative bonds and non-covalent interactions, such as π-π stacking, C-H···π interactions, and hydrogen bonding, which collectively stabilize the resulting three-dimensional supramolecular frameworks. mdpi.comnih.gov
A key area of research is the tailoring of the photophysical properties of these aggregates. The emission wavelength, quantum yield, and fluorescence lifetime of 8-hydroxyquinolinate-based complexes can be precisely controlled by modifying the ligand structure or the coordination environment of the metal ion. mdpi.comnih.gov This has significant implications for the development of new materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The ability to synthesize aggregates with specific, predictable properties underscores the power of supramolecular chemistry in creating advanced functional materials. researchgate.netresearchgate.net
Development of Supramolecular Architectures with Specific Host-Guest Interactions
Supramolecular architectures are fundamentally based on the principles of host-guest chemistry, where a larger 'host' molecule or assembly contains a binding site that is complementary in size, shape, and chemical properties to a smaller 'guest' molecule or ion. nih.govmdpi.com In the context of this compound, the coordination of the 8-hydroxyquinolinate ligand to a metal ion is itself a primary example of a host-guest interaction, where the ligand acts as the host for the metal ion guest. researchgate.net
Building on this fundamental interaction, the self-assembly of metal-8-hydroxyquinolinate complexes can lead to the formation of larger, more complex architectures with well-defined cavities and channels. mdpi.comnih.gov These ordered structures can function as sophisticated host systems capable of selectively binding other guest molecules. The design of these architectures allows for the precise control over the size and chemical nature of the internal cavities, enabling specific host-guest interactions. nih.gov
The development of these systems leverages non-covalent forces to create dynamic and often responsive structures. For example, a supramolecular assembly might be designed to encapsulate a specific organic molecule within its core, potentially altering the guest's reactivity or protecting it from the external environment. The interactions within these host-guest complexes can be driven by hydrogen bonding, hydrophobic effects, or electrostatic interactions. nih.gov While the primary focus has often been on the properties of the assemblies themselves (e.g., luminescence), the principles governing their formation are directly applicable to creating novel host systems for applications in areas such as catalysis, separation, and molecular recognition. researchgate.netthno.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Sodium-8-oxyquinolate, and how can purity be validated?
- Methodology : Synthesis typically involves neutralizing 8-hydroxyquinoline with sodium hydroxide under controlled pH (7–9) and temperature (25–40°C). Validate purity using:
- Spectroscopic techniques : FT-IR (to confirm hydroxyl and quinoline ring functional groups) and NMR (to verify sodium coordination).
- Chromatography : HPLC with UV detection (C18 column, methanol/water mobile phase) to assess impurities (<2% threshold) .
- Elemental analysis : Confirm stoichiometry (C: ~58.1%, H: ~3.2%, N: ~6.4%) .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
- Methodology :
- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light for 4–12 weeks.
- Analytical endpoints : Monitor degradation via HPLC and track pH-dependent solubility shifts (e.g., reduced solubility below pH 6 due to protonation) .
- Control groups : Use inert atmospheres (N₂) to isolate oxidative degradation pathways .
Q. What spectroscopic techniques are most effective for characterizing this compound’s metal-binding properties?
- Methodology :
- UV-Vis spectroscopy : Track ligand-to-metal charge transfer (LMCT) bands (e.g., shifts near 300–400 nm for Cu²⁺/Fe³⁺ complexes).
- Fluorescence quenching : Measure emission intensity changes upon metal addition (excitation at 365 nm).
- X-ray crystallography : Resolve coordination geometry (e.g., bidentate binding via O and N atoms) .
Advanced Research Questions
Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?
- Methodology :
- Meta-analysis : Compare literature data (e.g., solubility in DMSO vs. methanol) while controlling for impurities, pH, and temperature .
- Controlled replication : Standardize solvent purity (HPLC-grade), use dynamic light scattering (DLS) to detect aggregates, and apply Hansen solubility parameters for theoretical validation .
Q. What experimental designs are optimal for evaluating this compound’s antimicrobial efficacy while minimizing cytotoxicity?
- Methodology :
- Dose-response assays : Test MIC (Minimum Inhibitory Concentration) against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines).
- Cytotoxicity screening : Pair antimicrobial tests with mammalian cell viability assays (MTT/PI staining) to establish selectivity indices (SI >10 preferred) .
- Mechanistic studies : Use SEM/TEM to visualize membrane disruption and ROS probes (e.g., DCFH-DA) to quantify oxidative stress .
Q. How can computational models clarify this compound’s structure-activity relationships (SAR) for drug design?
- Methodology :
- DFT calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) and calculate electrostatic potential maps to predict binding sites.
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial efflux pumps) using AutoDock Vina.
- QSAR models : Corporate logP, polar surface area, and H-bond descriptors to predict bioavailability .
Q. What strategies address inconsistencies in reported chelation constants for this compound with transition metals?
- Methodology :
- Standardize conditions : Fix ionic strength (0.1 M KCl), temperature (25°C), and use competitive ligands (e.g., EDTA) for potentiometric titrations.
- Cross-validate techniques : Compare results from UV-Vis, fluorimetry, and ISE (ion-selective electrodes) .
Methodological Considerations
- Data Interpretation : When reconciling conflicting results, prioritize studies that explicitly detail experimental parameters (e.g., solvent purity, pH control) .
- Literature Synthesis : Use tools like SciFinder and Reaxys to aggregate data, noting publication dates and methodological rigor (e.g., pre-2000 studies may lack modern analytical controls) .
- Ethical Reporting : Disclose limitations (e.g., cytotoxicity in non-target cells) and avoid overgeneralizing findings beyond tested conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
